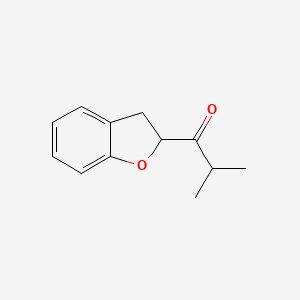
3-Cyclopropoxyisoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxyisoquinolin-1-amine is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are significant in various biological and chemical processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxyisoquinolin-1-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with appropriate reagents. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinoline derivatives . Another method involves the use of trifunctional aromatic ketones and primary amines under specific conditions .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave irradiation and green reaction protocols are also explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 3-Cyclopropoxyisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline compounds depending on the nucleophile used.
科学的研究の応用
3-Cyclopropoxyisoquinolin-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Cyclopropoxyisoquinolin-1-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria . This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing bacterial cell death . The compound’s unique structure allows it to interact with these targets effectively, making it a potential candidate for antibacterial drug development.
類似化合物との比較
Quinoline: Another nitrogen-containing heterocycle with a benzene ring fused to a pyridine ring.
Isoquinoline: The parent compound of 3-Cyclopropoxyisoquinolin-1-amine, with similar chemical properties.
Uniqueness: this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activities. This structural modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research fields.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
3-cyclopropyloxyisoquinolin-1-amine |
InChI |
InChI=1S/C12H12N2O/c13-12-10-4-2-1-3-8(10)7-11(14-12)15-9-5-6-9/h1-4,7,9H,5-6H2,(H2,13,14) |
InChIキー |
QJEYRKXHHIWCLT-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CC3=CC=CC=C3C(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)


![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13190664.png)



![4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13190676.png)




